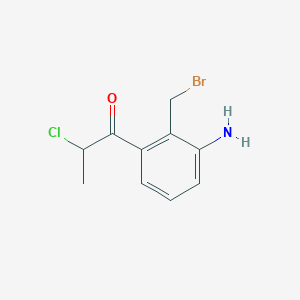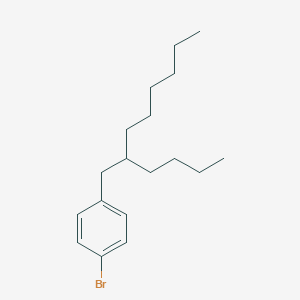
4-(2-Butyloctyl)bromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Butyloctyl)bromobenzene is an organic compound that belongs to the class of bromobenzenes It consists of a benzene ring substituted with a bromine atom and a 2-butyloctyl group
準備方法
Synthetic Routes and Reaction Conditions
4-(2-Butyloctyl)bromobenzene can be synthesized through the bromination of 4-(2-Butyloctyl)benzene. The reaction typically involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric bromide (FeBr₃) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Butyloctyl)bromobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻) under appropriate conditions.
Grignard Reaction: The compound can be converted into a Grignard reagent (4-(2-Butyloctyl)phenylmagnesium bromide) by reacting with magnesium in dry ether.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Grignard Reaction: Magnesium (Mg) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: 4-(2-Butyloctyl)phenol or 4-(2-Butyloctyl)aniline.
Grignard Reaction: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
4-(2-Butyloctyl)bromobenzene has several applications in scientific research:
作用機序
The mechanism of action of 4-(2-Butyloctyl)bromobenzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond . In Grignard reactions, the compound forms a Grignard reagent, which then reacts with electrophiles to form new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.
Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.
Iodobenzene: Similar to bromobenzene but with an iodine atom instead of bromine.
Uniqueness
4-(2-Butyloctyl)bromobenzene is unique due to the presence of the 2-butyloctyl group, which imparts different physical and chemical properties compared to simpler halobenzenes. This makes it useful in specific applications where the bulkiness of the substituent plays a crucial role, such as in the synthesis of liquid crystals and advanced polymers .
特性
分子式 |
C18H29Br |
|---|---|
分子量 |
325.3 g/mol |
IUPAC名 |
1-bromo-4-(2-butyloctyl)benzene |
InChI |
InChI=1S/C18H29Br/c1-3-5-7-8-10-16(9-6-4-2)15-17-11-13-18(19)14-12-17/h11-14,16H,3-10,15H2,1-2H3 |
InChIキー |
BYWBQBBXDFWDPQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)CC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


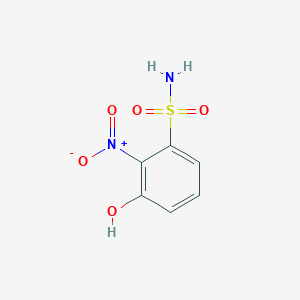
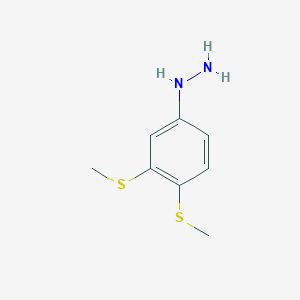
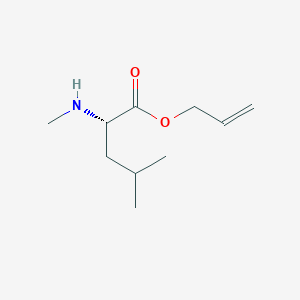
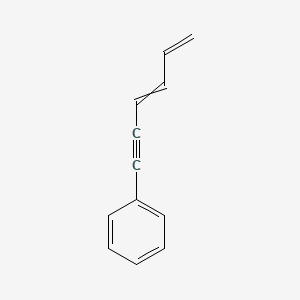
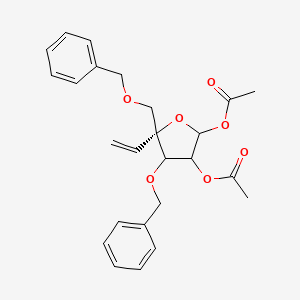
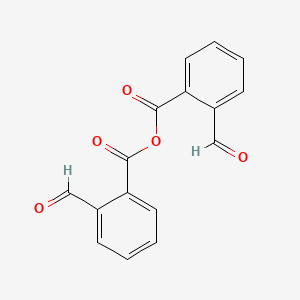
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)
![1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene](/img/structure/B14067214.png)
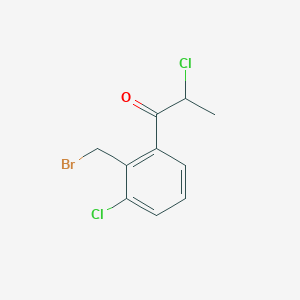
![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)
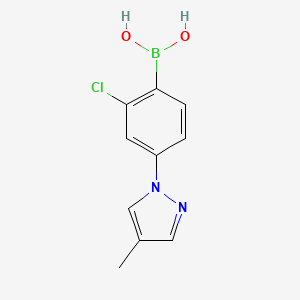
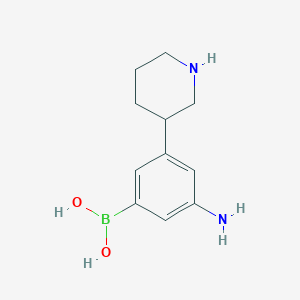
![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)
